molecular formula C₂₁H₂₈O₄ B121803 16alpha,17-Epoxy-11alpha-hydroxypregn-4-ene-3,20-dione CAS No. 19427-36-2

16alpha,17-Epoxy-11alpha-hydroxypregn-4-ene-3,20-dione

Cat. No. B121803
CAS RN: 19427-36-2
M. Wt: 344.4 g/mol
InChI Key: XPOFTPYDSZJRKX-VOVZHTNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "16alpha,17-Epoxy-11alpha-hydroxypregn-4-ene-3,20-dione" is a steroid derivative that has been the subject of various synthetic and analytical studies. This compound is of interest due to its structural similarity to naturally occurring steroid hormones and its potential as an intermediate in the synthesis of pharmacologically active steroids.

Synthesis Analysis

The synthesis of related steroid compounds often involves multi-step reactions with a focus on achieving high yields and selectivity. For instance, a three-step synthesis of a closely related compound, "16-methylene-17 alpha-hydroxypregna-1,4,9(11)-triene-3,20-dione," was achieved from a 3 beta-hydroxy-16 alpha, 17-epoxy-16 beta-methyl-5 alpha-pregn-9(11)-en-20-one with an overall yield of 35% . Another study reported the conversion of "16alpha,17alpha-epoxy-3beta-hydroxypregn-5-en-20-one" to various C21-substituted derivatives through a novel functional group transfer reaction . Additionally, Lewis acid-catalyzed conversions of similar epoxy steroids have been shown to be highly efficient, leading to d-homosteroid and Δ13-steroids in high yields and selectivity .

Molecular Structure Analysis

The molecular structure of steroid compounds, including the epoxy pregnanes, is characterized by multiple chiral centers and a rigid fused ring system. X-ray diffraction analysis of a related compound, "3β-(p-iodobenzoyloxy)-16α,17α-epoxypregn-4-en-6,20-dione," revealed the presence of three six-membered rings and one five-membered ring with specific conformations and absolute configurations . These structural features are crucial for the biological activity of steroids and their interactions with biological receptors.

Chemical Reactions Analysis

Steroid compounds, including those with an epoxy group at the 16alpha,17alpha position, undergo various chemical reactions that are essential for their functionalization and transformation into useful derivatives. For example, UV irradiation of "16alpha,17alpha-epoxy-3beta-hydroxypregn-5-ene-20-one" in different solvents leads to the formation of "3beta-hydroxypregn-5-ene-16,20-dione" as the major product . The transformation pathways of these compounds can also involve the use of mineral acids, Lewis acids, and other reagents to achieve specific structural modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of "16alpha,17-Epoxy-11alpha-hydroxypregn-4-ene-3,20-dione" and related compounds are influenced by their molecular structure. The presence of functional groups such as hydroxyl, epoxy, and ketone can affect their solubility, reactivity, and interaction with other molecules. The crystal structure analysis provides insights into the stability and intermolecular interactions within the crystal lattice . These properties are important for the practical applications of these compounds in pharmaceutical synthesis and other areas.

Scientific Research Applications

Epoxy Cure Mechanisms

Epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA), exhibit unique cure mechanisms when reacted with curing agents like diethanolamine (DEA), showing applications in material science for creating robust polymeric materials. These mechanisms involve complex reactions that are crucial for developing high-performance materials with specific properties, including thermal and mechanical resistance (McCoy et al., 2016).

Epoxy-Based Nanocomposites

The incorporation of nanoparticles, such as titanium dioxide, into epoxy resins enhances their mechanical and thermal properties. This modification makes them suitable for a wide range of applications, from construction materials to aerospace components, demonstrating the versatility of epoxy composites in enhancing material properties (Pinto et al., 2015).

Anticorrosive Coatings

Epoxy polymers and composites have been developed as potential anticorrosive coatings for metals in harsh environments, such as marine conditions. This application highlights the chemical resistance and durability of epoxy-based materials, essential for protecting infrastructure and vehicles from corrosion (Hsissou, 2021).

Environmental Remediation

Graphene oxide-based materials, incorporating functional groups similar to those in the compound of interest, have been investigated for their potential in environmental remediation, particularly in the sorption of radionuclides from aqueous systems. This research indicates the application of epoxy-functionalized materials in cleaning up radioactive contaminants (Yu et al., 2015).

properties

IUPAC Name

(1S,2S,4R,6S,7S,9R,10S,11R)-6-acetyl-9-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-11(22)21-17(25-21)9-15-14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h8,14-18,24H,4-7,9-10H2,1-3H3/t14-,15-,16+,17+,18+,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOFTPYDSZJRKX-VOVZHTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16alpha,17-Epoxy-11alpha-hydroxypregn-4-ene-3,20-dione

CAS RN

19427-36-2
Record name (11α,16α)-16,17-Epoxy-11-hydroxypregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19427-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16α,17-epoxy-11α-hydroxypregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.